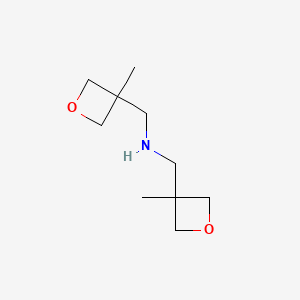
Bis((3-methyloxetan-3-yl)methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((3-methyloxetan-3-yl)methyl)amine is a chemical compound with the IUPAC name bis((3-methyloxetan-3-yl)methyl)amine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Bis((3-methyloxetan-3-yl)methyl)amine is1S/C10H19NO2/c1-9(5-12-6-9)3-11-4-10(2)7-13-8-10/h11H,3-8H2,1-2H3 . This indicates that the molecule consists of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis
Bis((3-methyloxetan-3-yl)methyl)amine is a liquid at room temperature . It has a molecular weight of 185.27 .Aplicaciones Científicas De Investigación
Chemical Synthesis
Bis((3-methyloxetan-3-yl)methyl)amine is used in various chemical synthesis processes . Its unique structure and properties make it a valuable compound in the creation of new materials and chemicals.
Material Science
In the field of material science, this compound is used in the development of new materials. Its unique properties can contribute to the creation of materials with specific characteristics .
Chromatography
Bis((3-methyloxetan-3-yl)methyl)amine can be used in chromatography, a method used to separate mixtures. It can serve as a stationary phase or be involved in the mobile phase .
Analytical Research
This compound is also used in analytical research. It can be used as a reagent or a standard in various analytical techniques .
Perovskite Solar Cells
One of the most exciting applications of Bis((3-methyloxetan-3-yl)methyl)amine is in the production of perovskite solar cells . Researchers have used this compound in an in situ crosslinking strategy to fine-tune the quality of perovskite in real time . The resultant perovskite film exhibits an enlarged grain size, compact stacking, and a preferential crystal orientation . This has led to the creation of flexible perovskite solar cells with a record power conversion efficiency of 23.4% .
Mechanical Stability in Solar Cells
In addition to improving the efficiency of perovskite solar cells, Bis((3-methyloxetan-3-yl)methyl)amine also contributes to their mechanical stability . The crosslinked elastomer polymer gathered at the perovskite grain boundaries can effectively release the mechanical stress . This results in solar cells that not only have high efficiency but also display robust bending durability .
Safety and Hazards
Bis((3-methyloxetan-3-yl)methyl)amine is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mecanismo De Acción
Target of Action
Bis((3-methyloxetan-3-yl)methyl)amine, also known as BIS[(3-METHYLOXETAN-3-YL)METHYL]AMINE, is a compound that has been used in the field of materials science, particularly in the development of perovskite solar cells . The primary target of this compound is the perovskite crystal structure, which is a key component of these solar cells .
Mode of Action
The compound acts as a crosslinking agent during the growth of perovskite crystals . It is incorporated into the perovskite growth process, where its coordination ability and crosslinking temperature allow for the fine regulation of the quality of the perovskite in real time .
Biochemical Pathways
This results in an enlarged grain size, compact stacking, and a preferential crystal orientation .
Pharmacokinetics
Its impact on the bioavailability of the perovskite material in the solar cell structure is significant, as it influences the efficiency of the solar cells .
Result of Action
The use of Bis((3-methyloxetan-3-yl)methyl)amine in the growth of perovskite crystals results in flexible perovskite solar cells with high crystalline quality and low Young’s modulus . The resultant solar cells have achieved record power conversion efficiencies (PCEs) of 23.4% (certified 22.9%) and 21.1%, respectively, and have shown excellent mechanical stability .
Action Environment
The action of Bis((3-methyloxetan-3-yl)methyl)amine is influenced by environmental factors such as temperature, which affects the crosslinking process . Additionally, the mechanical stress in the perovskite grain boundaries can be effectively released by the crosslinked elastomer polymer gathered at these boundaries .
Propiedades
IUPAC Name |
1-(3-methyloxetan-3-yl)-N-[(3-methyloxetan-3-yl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(5-12-6-9)3-11-4-10(2)7-13-8-10/h11H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEOLQPSRMKTGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CNCC2(COC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis((3-methyloxetan-3-yl)methyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

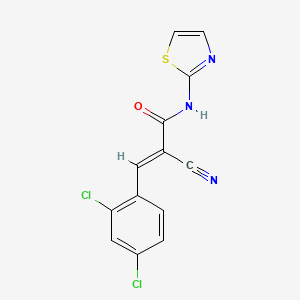
![N-[4-[(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide](/img/structure/B2365299.png)
![8-{[benzyl(methyl)amino]methyl}-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2365303.png)
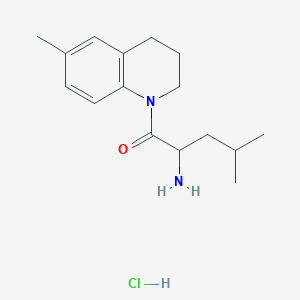
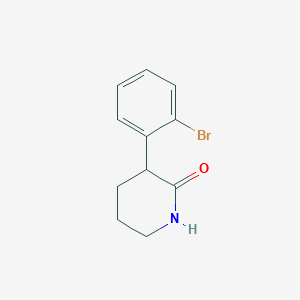
![2-Chlorothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2365306.png)
![N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2365307.png)
![4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2365308.png)
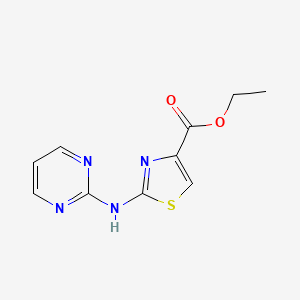
![N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![2-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2365313.png)
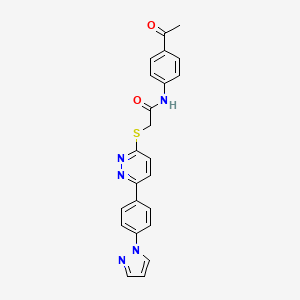
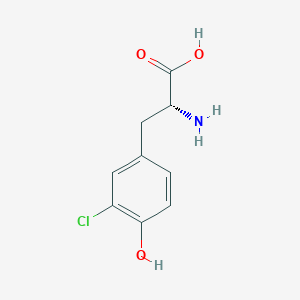
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2365320.png)